1-methyl-1H-indol-2-ol
Description
Significance of Indole (B1671886) Derivatives in Organic and Medicinal Chemistry
The indole nucleus, a bicyclic aromatic structure composed of a fused benzene (B151609) and pyrrole (B145914) ring, is a privileged scaffold in the realm of organic and medicinal chemistry. irjmets.comchemdiv.comnrfhh.com Its unique electronic properties and the reactivity of its C3 position make it a versatile building block for the synthesis of a vast array of compounds. irjmets.com Indole derivatives are widespread in nature, forming the core of essential amino acids like tryptophan, neurotransmitters such as serotonin (B10506) and melatonin (B1676174), and plant hormones like indole-3-acetic acid. irjmets.comwikipedia.orgpcbiochemres.com
The therapeutic potential of indole-based compounds is extensive, with applications spanning a multitude of disease areas. nih.govnih.gov Researchers have successfully developed indole derivatives as potent agents against cancer, infectious diseases, inflammation, and neurodegenerative disorders. nih.govnih.gov Marketed drugs containing the indole moiety include the anticancer agent vincristine, the antihypertensive reserpine, and the antidepressant amedalin, underscoring the pharmacological importance of this heterocyclic system. chemdiv.comnih.gov The ability of the indole scaffold to be readily modified allows for the creation of diverse molecular libraries, facilitating the discovery of new lead compounds with high efficacy and specificity for various biological targets. chemdiv.comnih.gov
Position of 1-Methyl-1H-indol-2-ol within the Indole Chemical Space
This compound, with the chemical formula C9H9NO, is a specific derivative of the indole family. smolecule.comscbt.com It is characterized by a methyl group attached to the nitrogen atom of the indole ring (position 1) and a hydroxyl group at position 2. smolecule.com This compound is also known as 1-methyl-2-hydroxyindole. The presence of these specific functional groups distinguishes it from other indole derivatives and imparts unique reactivity and potential biological properties. smolecule.com
The hydroxyl group at the 2-position suggests that this compound can exist in tautomeric forms, a common feature for 2- and 3-hydroxyindoles. It is understood to be in equilibrium with its keto tautomer, 1-methyl-1,3-dihydro-2H-indol-2-one (also known as 1-methyloxindole). This tautomerism is a critical aspect of its chemistry, influencing its reactivity and interactions.
This compound serves as a valuable intermediate in organic synthesis. smolecule.com The hydroxyl group can undergo substitution reactions, allowing for the creation of ethers and esters, while oxidation can lead to more complex derivatives. smolecule.com Its structural features make it a subject of interest in medicinal chemistry for the development of new therapeutic agents. smolecule.com Preliminary research has suggested potential antimicrobial and anticancer activities for this compound. smolecule.com
Historical Development of Academic Research on Indole Scaffolds
The journey of indole chemistry began in the mid-19th century, intricately linked to the study of the dye indigo (B80030). wikipedia.orgbiocrates.com In 1866, Adolf von Baeyer first synthesized indole by reducing oxindole (B195798) with zinc dust. wikipedia.org He later proposed the correct formula for indole in 1869. wikipedia.org The name "indole" itself is a combination of "indigo" and "oleum," reflecting its origin from the treatment of indigo dye with oleum. wikipedia.org
A significant milestone in indole synthesis was the development of the Fischer indole synthesis by Emil Fischer in 1883. irjmets.comcreative-proteomics.com This method, involving the reaction of phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, remains a cornerstone for the preparation of substituted indoles. wikipedia.orgcreative-proteomics.com Over the years, numerous other synthetic methods have been developed, including the Baeyer-Emmerling, Madelung, Leimgruber-Batcho, and Bischler-Mohlau syntheses, each offering different routes to access the indole core and its derivatives. irjmets.com
Interest in indole and its derivatives intensified in the 1930s with the discovery of their presence in crucial biological molecules like tryptophan and auxins. wikipedia.org The 20th century witnessed a surge in research, revealing the role of indoles as precursors to a wide array of biologically active compounds and leading to the development of numerous pharmaceuticals. pcbiochemres.comcreative-proteomics.com Today, the study of indole chemistry continues to be an active and fruitful area of research, driven by the quest for new medicines and materials. irjmets.comwikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
1-methylindol-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-10-8-5-3-2-4-7(8)6-9(10)11/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMWUYPNOPVGGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80377080 | |
| Record name | 1-methyl-1H-indol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90563-58-9 | |
| Record name | 1-Methyl-1H-indol-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90563-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-methyl-1H-indol-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80377080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Chemical Transformations of 1 Methyl 1h Indol 2 Ol
Electrophilic Aromatic Substitution (EAS) at the Indole (B1671886) Ring System
Electrophilic aromatic substitution on the 1-methyl-2-oxindole core primarily targets the electron-rich benzene (B151609) portion of the molecule rather than the pyrrolone ring.
While unsubstituted indoles typically undergo electrophilic attack at the C-3 position, the reactivity pattern of 1-methyl-2-oxindole is different. bhu.ac.in The C-2 position is a carbonyl carbon and thus electrophilic, not a site for electrophilic attack. The C-3 position is a methylene (B1212753) group flanked by a carbonyl and an aromatic ring. While it can be deprotonated to form a nucleophilic enolate that reacts with electrophiles, this is not a direct electrophilic aromatic substitution. Direct EAS on the heterocyclic ring is not favored. Instead, electrophiles attack the benzene ring.
In the stable 1-methyl-2-oxindole tautomer, the nitrogen atom, being part of an amide (lactam), acts as an ortho-, para-director for electrophilic aromatic substitution on the fused benzene ring. The N-methyl group does not significantly alter this directing effect. Consequently, electrophilic attack is directed to the C-5 and C-7 positions, which are para and ortho to the nitrogen atom, respectively. The C-2 oxo group deactivates the heterocyclic ring towards EAS. For example, the palladium-catalyzed arylation of 2-oxindoles often occurs at the C-3 position via an enolate intermediate, but this is distinct from classical EAS reactions like nitration or halogenation which occur on the benzene ring. researchgate.net
Preferred Sites of Electrophilic Attack (C-2, C-3)
Oxidation Reactions and Subsequent Transformations
The oxidation of indoles is a fundamental transformation, and 1-methyl-1H-indol-2-ol itself can be considered an oxidation product of 1-methyl-1H-indole. researchgate.netacs.org Studies using manganese-containing artificial enzymes have shown that N-methyl-indole can be selectively oxidized, proposing an oxygen transfer mechanism to the C-3 position to form an intermediate that rearranges to N-methyl-2-oxindole. acs.org Isotopic labeling experiments using H₂¹⁸O₂ confirmed the incorporation of the oxygen atom into the N-methyl-2-oxindole product. acs.org
Further oxidation of the 1-methyl-2-oxindole core can occur under certain conditions. Over-extended reaction times or improper buffering during the oxidation of N-methylindole can lead to a hydrolysis/oxidation sequence, yielding 1-methylisatin (1-methyl-1H-indole-2,3-dione) as a byproduct. researchgate.net
| Starting Material | Oxidant/Catalyst | Product | Yield | Ref |
| 1-Methyl-1H-indole | Mn-MC6*a / H₂O₂ | 1-Methyl-2-oxindole | - | acs.org |
| 1-Methyl-1H-indole-3-carbaldehyde | VPO / KBr / H₂O₂ | 3-Bromo-1-methyl-2-oxindole | 96% | researchgate.net |
| Benzylic alcohol derivative | Manganese dioxide (MnO₂) | Murrayanine | - | rsc.org |
Nucleophilic Attack and Addition Reactions
The reactivity of this compound towards nucleophiles is dominated by its 1-methyl-2-oxindole tautomer. Two primary sites are susceptible to nucleophilic attack: the electrophilic C-2 carbonyl carbon and the C-3 position via its enolate.
The C-2 carbonyl group can undergo nucleophilic addition. For instance, organometallic reagents like organolithium and Grignard reagents can add to the carbonyl function of related isatogen (B1215777) systems, which possess a similar oxindole (B195798) core. whiterose.ac.uk
More commonly, the C-3 position is rendered nucleophilic by deprotonation with a base. The resulting enolate is a soft nucleophile that readily participates in various carbon-carbon bond-forming reactions. These include:
Michael Additions: The enolate of 1-methyl-2-oxindole can add to α,β-unsaturated compounds.
Alkylations: Reaction with alkyl halides or other electrophiles, such as in palladium-catalyzed deacylative allylations, allows for the synthesis of 3-substituted and 3,3-disubstituted oxindoles. ua.es
| Reaction Type | Substrate | Reagent | Product | Ref |
| Michael Addition | 1-Methyl-2-oxindole | α,β-Unsaturated Aldehyde | 3-(3-Oxopropyl)-1-methyl-2-oxindole derivative | ua.es |
| Deacylative Allylation | 3-Acetyl-1,3-dimethyl-2-oxindole | trans-Hex-2-en-1-ol / Pd(OAc)₂ | 3-Allyl-1,3-dimethyl-2-oxindole derivative | ua.es |
| Nucleophilic Addition | Indoles | Vinylene Carbonate / K₂CO₃ | 4-(Indol-1-yl)-1,3-dioxolan-2-one | mdpi.com |
Cycloaddition Chemistry Involving the Indole Core
The indole nucleus can participate in cycloaddition reactions, typically across the C2-C3 π-bond. rsc.org However, for this compound, the chemistry is dictated by the stability of the 1-methyl-2-oxindole tautomer. Direct cycloaddition across the C2-C3 bond of the indol-2-ol form is not a common pathway. Instead, cycloaddition chemistry is achieved by first modifying the 2-oxindole core to create a suitable reactive species, most notably a 3-alkylidene-2-oxindole.
While direct cycloaddition involving the endocyclic C2-C3 bond of this compound is not typical, related annulation reactions proceed through intermediates. A common strategy involves the condensation of 1-methyl-2-oxindole with an aldehyde or ketone to form a 3-alkylidene-2-oxindole. This exocyclic C=C double bond at the C-3 position serves as an excellent dipolarophile or dienophile for cycloaddition reactions.
For example, visible-light-mediated intermolecular [2+2] cycloadditions between 3-alkylideneindolin-2-ones and various alkenes have been developed to synthesize spirocyclobutyl oxindoles. acs.org Similarly, [3+2] cycloadditions with azomethine ylides or other 1,3-dipoles provide access to complex spiro-pyrrolidinyl oxindoles, which are scaffolds present in many natural alkaloids. whiterose.ac.ukunimi.it These reactions showcase the versatility of the 1-methyl-2-oxindole core as a building block for complex heterocyclic systems, even though the reactivity does not stem directly from the C2-C3 π-bond of the indol-2-ol tautomer. researchgate.net
| Cycloaddition Type | Oxindole Derivative | Reagent | Product Type | Ref |
| [2+2] Cycloaddition | N-Methyl-3-(propan-2-ylidene)indolin-2-one | Styrene / Ir(ppy)₃ | 3-Spirocyclobutyl-1-methyl-2-oxindole | acs.org |
| [3+2] Cycloaddition | 3-Alkenyl-oxindoles | Trimethylenemethane precursor / Pd catalyst | Spiro(cyclopentane-1,3'-indolin)-2'-one | whiterose.ac.uk |
| [3+2] Cycloaddition | 3-Alkylidene-2-oxindoles | Azomethine Ylide | Spiro(pyrrolidine-3,3'-indolin)-2'-one | unimi.it |
C–N Sigma Bond Cycloadditions
The indole nucleus is a versatile heterocyclic scaffold that can participate in various chemical reactions at several positions, including the nitrogen atom (N1), the C3 carbon, the C2-C3 π-bond, and the C2-N sigma bond. rsc.org While cycloadditions involving the C2-C3 π-bond are more common, reactions that engage the C2-N sigma bond represent a unique mode of reactivity. rsc.org
In the context of this compound, which exists in equilibrium with its tautomer 1-methylindolin-2-one, cycloaddition reactions involving the C-N sigma bond are mechanistically complex. Such transformations often proceed through intermediates where the C2-N bond is cleaved. For instance, in certain multicomponent reactions, the indole ring can be attacked by nucleophiles at the C2 position. This can lead to the formation of an intermediate where the endocyclic C-N bond is broken, facilitating the formation of a new ring system, such as a quinoline (B57606) derivative. rsc.org
Transition metal-mediated cycloadditions offer a powerful strategy for constructing complex molecular architectures. acs.org While specific examples detailing the C-N sigma bond cycloaddition of this compound are not extensively documented, the general reactivity pattern of indoles suggests potential pathways. For example, reactions that proceed via dearomatization could potentially involve the C-N bond. These transformations highlight the latent reactivity of the indole core beyond its typical electrophilic substitution patterns.
Tautomerism and Isomerization Studies of this compound
A fundamental characteristic of this compound is its existence in a tautomeric equilibrium with its corresponding keto form, 1-methylindolin-2-one (also known as 1-methyl-2-oxindole). frontiersin.orgbldpharm.com This type of constitutional isomerism, known as keto-enol tautomerism, involves the migration of a proton and the shifting of bonding electrons. masterorganicchemistry.com

The equilibrium between the two tautomers can be influenced by several factors, including the solvent, temperature, and physical state. masterorganicchemistry.comacs.org In the vast majority of cases for simple carbonyl compounds, the keto form is thermodynamically more stable and predominates at equilibrium. youtube.com This preference is attributed to the greater strength of the C=O double bond compared to the C=C double bond. youtube.com For oxindole derivatives, the keto form is generally the major species observed. frontiersin.org
Studies on related systems provide insight into the dynamics of this equilibrium:
Solvent Effects: The polarity of the solvent can significantly shift the equilibrium. For instance, studies on acetoacetic acid have shown that the enol form is more favored in nonpolar solvents like carbon tetrachloride, where intramolecular hydrogen bonding can occur, while the keto form dominates in polar solvents like water. masterorganicchemistry.com
Computational Studies: Density Functional Theory (DFT) calculations are often employed to determine the relative stabilities of tautomers. For similar heterocyclic systems, calculations have shown the keto form to be energetically lower (more stable) than the enol form in the gas phase. acs.org
Catalysis: The interconversion between the keto and enol forms is typically slow in neutral media but can be catalyzed by the presence of acid or base. masterorganicchemistry.com
Beyond tautomerism, isomerization reactions can occur. For example, palladium-catalyzed reactions of 3-acetylindoles have been shown to induce a domino C4-arylation followed by an unusual migration of the acetyl group from the C3 to the C2 position. acs.org While this specific example involves a different starting material, it illustrates the potential for skeletal rearrangements and functional group migration within the indole framework under certain catalytic conditions.
Functional Group Interconversions on this compound
Functional group interconversion (FGI) is the process of converting one functional group into another through reactions like oxidation, reduction, or substitution. solubilityofthings.com The primary functional group of interest in this compound is the hydroxyl group (-OH) of its enol tautomer. This group serves as a handle for various chemical transformations.
Reactions of the Hydroxyl Group:
The hydroxyl group behaves as a typical alcohol and can undergo a range of established transformations.
Oxidation: Primary and secondary alcohols can be oxidized to form carbonyl compounds. solubilityofthings.comscribd.com Depending on the reagent used, the oxidation of the secondary alcohol-like functionality in this compound would be expected to yield 1-methyl-1H-indole-2,3-dione (N-methylisatin).
Conversion to Ethers and Esters: The hydroxyl group can be readily converted into ethers or esters via nucleophilic substitution or acylation, respectively. For example, reaction with an alkyl halide under basic conditions would yield an ether, while reaction with an acyl chloride or anhydride (B1165640) would produce an ester. solubilityofthings.com
Conversion to Halides: The hydroxyl group can be transformed into a good leaving group, such as a tosylate or mesylate, by reacting it with the corresponding sulfonyl chloride. solubilityofthings.com This sulfonate ester can then be displaced by a halide ion (e.g., from NaI or LiBr) in an SN2 reaction to form the corresponding 2-halo-1-methyl-1H-indole. solubilityofthings.com Direct conversion to halides is also possible using reagents like thionyl chloride (SOCl2) for chlorides or phosphorus tribromide (PBr3) for bromides. scribd.com
The table below summarizes some key functional group interconversions starting from this compound.
| Starting Material | Transformation | Reagent(s) | Product |
|---|---|---|---|
| This compound | Oxidation | PCC, DMP, or Swern oxidation | 1-Methyl-1H-indole-2,3-dione |
| This compound | Esterification | Acetyl chloride, Pyridine | 1-Methyl-1H-indol-2-yl acetate |
| This compound | Etherification (Williamson) | 1. NaH; 2. CH3I | 2-Methoxy-1-methyl-1H-indole |
| This compound | Conversion to Alkyl Halide (via Tosylate) | 1. TsCl, Pyridine; 2. NaBr, DMF | 2-Bromo-1-methyl-1H-indole |
Spectroscopic and Advanced Analytical Characterization of 1 Methyl 1h Indol 2 Ol and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of 1-methyl-1H-indol-2-ol. Through one-dimensional (¹H and ¹³C) and two-dimensional experiments, a complete picture of the molecule's connectivity and spatial arrangement can be assembled.
The ¹H NMR spectrum of indole (B1671886) derivatives provides key information about the protons' chemical environments. For instance, in a related compound, 1-(1-methyl-1H-indol-2-yl)prop-2-yn-1-ol, the methyl group protons on the nitrogen (N-CH₃) appear as a singlet at approximately 3.68 ppm. rsc.org The aromatic protons of the indole ring typically resonate in the downfield region, generally between 7.0 and 7.6 ppm, with their specific shifts and coupling constants influenced by the substitution pattern. rsc.orgrichmond.edu For example, the proton at position 3 (H-3) in 1-methyl-1H-indole appears at around 6.4 ppm, while the protons on the benzene (B151609) ring are found further downfield. richmond.edu
¹³C NMR spectroscopy complements the proton data by providing insights into the carbon skeleton. In 1-(1-methyl-1H-indol-2-yl)prop-2-yn-1-ol, the methyl carbon (N-CH₃) resonates at approximately 31.2 ppm. rsc.org The carbons of the indole ring exhibit characteristic shifts: C-2 is typically found around 138.5 ppm, while other ring carbons appear between 101 and 127 ppm. rsc.org The specific chemical shifts are sensitive to substituent effects, making ¹³C NMR a powerful tool for confirming the structure of derivatives.
A representative, though not exhaustive, table of typical chemical shifts for 1-methyl-1H-indole derivatives is provided below. Actual values can vary based on the solvent and specific substituents.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| N-CH₃ | ~3.7 | ~31 |
| H-3 | ~6.5 | ~101 |
| H-4 | ~7.6 | ~121 |
| H-5 | ~7.1 | ~120 |
| H-6 | ~7.2 | ~122 |
| H-7 | ~7.5 | ~109 |
| C-2 | - | ~138 |
| C-3a | - | ~127 |
| C-7a | - | ~137 |
Two-dimensional (2D) NMR techniques are indispensable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex indole derivatives. ipb.pt
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks within the molecule. uvic.ca For this compound, COSY spectra would show correlations between adjacent protons on the benzene ring, confirming their connectivity. ipb.pt
HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹JCH). uvic.cayoutube.com They are crucial for assigning the carbon signals based on their attached protons. For example, the signal for the N-methyl protons would correlate with the N-methyl carbon signal. science.gov
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC spectra show correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). youtube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. ipb.pt For instance, correlations from the N-methyl protons to C-2 and C-7a of the indole ring would be expected. frontiersin.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close in space, even if they are not directly bonded. researchgate.net NOESY is valuable for determining the stereochemistry and conformation of molecules. For example, it could confirm the spatial proximity of the N-methyl group to the H-7 proton. ipb.pt
DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT experiments are used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. uvic.ca DEPT-135, for example, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons are absent.
These 2D NMR techniques, when used in combination, provide a comprehensive and detailed map of the molecular structure of this compound and its derivatives, leaving little room for ambiguity. ipb.ptscience.gov
1H NMR and 13C NMR Chemical Shift Analysis
Mass Spectrometry (MS) Applications
Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition, as well as structural elucidation through fragmentation analysis. chemguide.co.uk
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. rsc.org Unlike low-resolution mass spectrometry, HRMS can measure the m/z value to several decimal places, which allows for the determination of the elemental composition of the molecule. nih.govd-nb.info For this compound, the expected monoisotopic mass is 147.0684 g/mol for the molecular formula C₉H₉NO. epa.gov An HRMS measurement that corresponds closely to this value provides strong evidence for the proposed molecular formula. wiley.commdpi.com
The table below shows the expected exact masses for this compound and some related ions.
| Ion/Fragment | Molecular Formula | Calculated Exact Mass (Da) |
| [M]⁺ | C₉H₉NO | 147.068414 |
| [M+H]⁺ | C₉H₁₀NO | 148.07624 |
| [M+Na]⁺ | C₉H₉NNaO | 170.05818 |
In mass spectrometry, the molecular ion can fragment into smaller, characteristic ions. The analysis of these fragmentation patterns provides valuable structural information. chemguide.co.uklibretexts.org For indole derivatives, common fragmentation pathways involve the cleavage of bonds adjacent to the indole ring and within the substituents.
The fragmentation of this compound would likely involve the loss of small neutral molecules such as CO or H₂O. The stability of the indole ring means that fragments retaining this core structure are often prominent in the mass spectrum. libretexts.org The presence of a methyl group on the nitrogen atom can also influence fragmentation, potentially leading to the formation of a stable N-methylated indole cation.
Isotopic patterns, which arise from the natural abundance of isotopes like ¹³C, ¹⁵N, and ¹⁸O, can further aid in confirming the elemental composition of the molecular ion and its fragments. msu.edu The relative intensities of the isotopic peaks (e.g., M+1, M+2) can be calculated and compared to the experimental data to validate the assigned molecular formula.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
Infrared (IR) Spectroscopy for Characteristic Vibrational Modes
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of molecular vibrations. savemyexams.comwikipedia.org Each type of bond and functional group has a characteristic vibrational frequency, making IR spectroscopy a useful tool for identifying the functional groups present in this compound. specac.com
For this compound, the IR spectrum would be expected to show the following characteristic absorption bands:
O-H Stretch : A broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the hydroxyl (-OH) group. The broadness is a result of hydrogen bonding. specac.com
N-H Stretch : In the case of indole derivatives without N-substitution, a sharp peak around 3400 cm⁻¹ is characteristic of the N-H stretch. researchgate.net However, for this compound, this peak will be absent.
C-H Stretch (Aromatic) : Absorption bands in the region of 3000-3100 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic indole ring. researchgate.net
C-H Stretch (Aliphatic) : The C-H stretching vibrations of the methyl group would appear in the region of 2850-2960 cm⁻¹. uomustansiriyah.edu.iq
C=C Stretch (Aromatic) : Strong absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon double bond stretching vibrations within the aromatic ring. researchgate.net
C-N Stretch : The stretching vibration of the C-N bond in the indole ring typically appears in the 1200-1350 cm⁻¹ range. specac.com
C-O Stretch : The C-O stretching vibration of the hydroxyl group would be expected in the 1050-1250 cm⁻¹ region.
C-H Bending (Aromatic) : Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong absorptions in the 700-900 cm⁻¹ region, which can be diagnostic of the substitution pattern on the benzene ring. researchgate.net
The table below summarizes the expected characteristic IR absorption frequencies for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Hydroxyl | 3200-3600 | Broad, Strong |
| C-H Stretch (Aromatic) | Indole Ring | 3000-3100 | Medium |
| C-H Stretch (Aliphatic) | Methyl Group | 2850-2960 | Medium |
| C=C Stretch (Aromatic) | Indole Ring | 1450-1600 | Strong |
| C-N Stretch | Indole Ring | 1200-1350 | Medium |
| C-O Stretch | Hydroxyl | 1050-1250 | Strong |
| C-H Bending (Aromatic) | Indole Ring | 700-900 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The indole ring system, the core of this compound, is an aromatic chromophore that gives rise to characteristic absorption bands in the UV region.
The electronic transitions in indole derivatives are typically π→π* transitions, associated with the promotion of an electron from a bonding π orbital to an antibonding π* orbital. libretexts.org The indole chromophore generally exhibits two main absorption bands, often labeled ¹Lₐ and ¹Lₑ, which arise from different electronic transitions within the aromatic system. core.ac.uk The presence of a carbonyl group, as in the tautomeric form 1-methylindolin-2-one, can also introduce n→π* transitions, which involve the promotion of a non-bonding electron from the oxygen atom to an antibonding π* orbital. libretexts.org These n→π* transitions are typically weaker and occur at longer wavelengths compared to π→π* transitions. libretexts.org
The position and intensity of these absorption bands are sensitive to the substitution pattern on the indole ring and the solvent used for analysis. Both electron-donating and electron-withdrawing substituents can cause a bathochromic shift (a shift to longer wavelengths) of the ¹Lₐ and ¹Lₑ absorption bands. core.ac.uk For instance, studies on various substituted indoles have demonstrated these shifts, providing a quantitative basis for understanding substituent effects. core.ac.uk While specific experimental λₘₐₓ values for this compound are not detailed in the available literature, the general behavior of the indole chromophore provides a strong theoretical framework for its analysis. The electronic spectra of indole derivatives are typically measured in solvents like ethanol (B145695) or DMSO over a range of 200–800 nm to capture all relevant transitions. researchgate.netresearchgate.net
Table 1: General Electronic Transitions in Indole Derivatives
| Transition Type | Involved Orbitals | Typical Wavelength Region | Relative Intensity |
|---|---|---|---|
| π → π * | Bonding π to Antibonding π* | Shorter UV (200-300 nm) | High |
| n → π * | Non-bonding to Antibonding π* | Longer UV (>300 nm) | Low |
Elemental Analysis for Stoichiometric Composition
Elemental analysis is a crucial analytical technique for determining the mass percentages of the constituent elements (primarily carbon, hydrogen, and nitrogen) in a pure organic compound. This experimental data is then compared against the theoretically calculated percentages derived from the compound's molecular formula, providing a fundamental confirmation of its stoichiometric composition and purity.
For this compound, the molecular formula is C₉H₉NO. scbt.comepa.gov Based on this formula and the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. The total molecular weight of the compound is approximately 147.17 g/mol . scbt.com
Table 2: Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight (u) | Count | Total Mass (u) | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 9 | 108.099 | 73.48 |
| Hydrogen | H | 1.008 | 9 | 9.072 | 6.16 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 9.52 |
| Oxygen | O | 15.999 | 1 | 15.999 | 10.87 |
| Total | | | | 147.177 | 100.00 |
In synthetic organic chemistry, elemental analysis is a standard method for characterizing newly synthesized compounds. For example, research on other novel indole derivatives consistently reports the comparison of found (experimental) values with calculated (theoretical) values, with acceptable deviations typically being within ±0.4%. rsc.orgorientjchem.org This agreement provides strong evidence for the successful synthesis and purification of the target molecule. orientjchem.org
Other Advanced Spectroscopic Techniques for Comprehensive Structural Insight
Beyond standard spectroscopic methods, other advanced techniques provide deeper insights into the complex structural and electronic properties of this compound and its derivatives.
Fluorescence Spectroscopy
Many indole derivatives exhibit fluorescence, a property that makes them valuable as molecular probes. core.ac.uk The indole ring of tryptophan, for example, is widely used to study protein structure and dynamics. core.ac.uk The fluorescence emission of indole compounds is highly sensitive to the molecular environment, particularly solvent polarity. aip.org A notable characteristic is the large red shift (to longer wavelengths) and loss of vibrational structure in the fluorescence spectra when moving to more polar solvents. aip.orgresearchgate.net This phenomenon is often attributed to the formation of an excited-state complex (exciplex) with the polar solvent molecules. aip.org Furthermore, second-derivative fluorescence spectroscopy can be employed to resolve overlapping spectral features and provide a more sensitive measure of the local environment, such as the hydrophobicity around tryptophan residues in proteins. nih.gov
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) spectroscopy is an essential technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light, providing information about the absolute configuration and conformation of stereogenic centers. For complex indole derivatives like alkaloids, CD is invaluable. In studies of vincane (B1237495) and vinblastine-type alkaloids, which contain an indole chromophore, CD spectra show distinct bands between 180 and 320 nm. rsc.orgcolumbia.edu The sign and intensity of these bands, known as Cotton effects, can be directly correlated to the stereochemistry at specific chiral centers. rsc.org For bisindole alkaloids, exciton (B1674681) coupling between the indole and indoline (B122111) chromophores gives rise to characteristic bisignate (S-shaped) curves in the CD spectrum, the sign of which can reliably determine the absolute configuration at key positions. columbia.edu This makes CD a powerful, non-empirical method for stereochemical elucidation in complex natural and synthetic indole derivatives. columbia.eduresearchgate.net
Theoretical and Computational Studies of 1 Methyl 1h Indol 2 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental tools for investigating the electronic structure and properties of molecules at the atomic level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) has become a primary method for studying the electronic structure of organic molecules due to its balance of accuracy and computational cost. rsc.orgijper.org For indole (B1671886) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G++(d,p), are employed to determine electronic properties. researchgate.netunicamp.br These calculations provide crucial information about the molecule's frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energies of HOMO and LUMO are vital for predicting reactivity. A lower HOMO-LUMO energy gap suggests higher chemical reactivity and potential bioactivity. chemmethod.combiorxiv.org For instance, in related indole alkaloids, a smaller energy gap has been correlated with increased potential as a therapeutic agent. chemmethod.com The distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. In indole systems, the electron density is typically concentrated on the pyrrole (B145914) ring, making it a key area for chemical interactions. researchgate.net DFT calculations can also predict various reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which quantify the molecule's reaction tendencies. researchgate.net
Table 1: Predicted Electronic Properties of Indole Derivatives based on DFT Calculations (Note: Data is representative of methodologies applied to indole systems, as specific values for 1-methyl-1H-indol-2-ol are not readily available in the literature.)
| Parameter | Predicted Value/Observation | Significance | Reference Methodology |
|---|---|---|---|
| HOMO Energy | Typically higher in electron-rich heterocycles | Indicates susceptibility to electrophilic attack | researchgate.net |
| LUMO Energy | Lower values indicate susceptibility to nucleophiles | Indicates ability to accept electrons | researchgate.net |
| HOMO-LUMO Gap (ΔE) | Smaller gap indicates higher reactivity | Predicts chemical reactivity and bioactivity | chemmethod.combiorxiv.org |
| Dipole Moment | Influenced by substituent position | Affects solubility and intermolecular interactions | rjpbcs.com |
| Mulliken Charges | Negative charges on N and O atoms | Identifies nucleophilic centers | researchgate.net |
Ab Initio Methods and Semi-Empirical Approaches
Before DFT became widespread, ab initio methods like Hartree-Fock (HF) and semi-empirical methods such as AM1, PM3, and INDO were the primary tools for computational chemistry. rsc.orgderpharmachemica.com Ab initio methods are based on first principles without experimental parameters, offering high accuracy at a significant computational cost. rjpbcs.comderpharmachemica.com Studies on indole and its derivatives have used ab initio calculations to investigate electronic structures and compare them with experimental data, showing good agreement for molecular geometries. rjpbcs.comacs.org
Semi-empirical methods, which use parameters derived from experimental data, are computationally less expensive and suitable for larger molecules or for initial conformational searches. derpharmachemica.commdpi.com Methods like PM3 and INDO have been used to calculate properties like heats of formation and to study the electronic structures of substituted indoles. rsc.orgjournals.co.za While generally less accurate than DFT or ab initio methods, they provide valuable qualitative insights and are often used as a first step before more rigorous calculations. rsc.orgacadpubl.eu For example, semi-empirical methods have been used to explore the different proposed mechanisms of the Fischer indole synthesis. derpharmachemica.com
Prediction of Molecular Geometries and Conformational Analysis
The prediction of a molecule's three-dimensional structure is a cornerstone of computational chemistry. For this compound, the geometry is defined by the planarity of the bicyclic indole core and the orientation of the methyl and hydroxyl substituents. irb.hr Theoretical calculations using methods like DFT and ab initio are highly effective at predicting bond lengths, bond angles, and dihedral angles. rjpbcs.commdpi.com For the parent indole molecule, calculated geometries show excellent agreement with experimental data obtained from crystal structures. rjpbcs.com
Conformational analysis investigates the different spatial arrangements (conformers) of a molecule and their relative energies. For this compound, rotation around the C-O and C-N bonds of the substituents would be of primary interest. While the indole ring itself is rigid, the hydroxyl and methyl groups can adopt different orientations. Computational methods can identify the most stable conformer by calculating the potential energy surface as a function of bond rotation. irb.hr
Table 2: Representative Calculated Geometrical Parameters for an Indole Core (Note: These values are based on calculations for the parent indole molecule and serve as a reference for the expected geometry of the this compound core.)
| Bond/Angle | Typical Calculated Value (DFT/B3LYP) | Reference Methodology |
|---|---|---|
| C8-N Bond Length | ~1.37 Å | rjpbcs.com |
| C2-N Bond Length | ~1.38 Å | rjpbcs.com |
| C2-C3 Bond Length | ~1.37 Å | rjpbcs.com |
| C4-C9 Bond Angle | ~107.5° | rjpbcs.com |
Molecular Dynamics Simulations to Investigate Intermolecular Interactions
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a dynamic picture of molecular behavior. aip.org This technique is particularly useful for studying how a solute molecule like this compound interacts with its environment, such as water or a biological macromolecule. chemmethod.comaip.org
In a typical MD simulation, the molecule is placed in a simulated "box" of solvent molecules (e.g., water), and the forces between all atoms are calculated using a force field (like CHARMm or AMBER). aip.orgnih.gov The simulation then solves Newton's equations of motion, allowing the atoms and molecules to move and interact. By analyzing the trajectory of the simulation, researchers can understand intermolecular interactions, such as hydrogen bonding between the indole's hydroxyl group and surrounding water molecules. nih.govresearchgate.net Studies on indole in water have shown that its reorientation is dominated by in-plane spinning and that charged side chains significantly alter its motion. aip.org MD simulations are also critical for verifying the stability of ligand-protein complexes predicted by molecular docking. chemmethod.comresearchgate.net
In Silico Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction
Before a compound can be considered for pharmaceutical development, its ADME properties must be evaluated. In silico ADME prediction uses computational models to estimate these properties, reducing the need for extensive early-stage laboratory testing. chemmethod.combiorxiv.org
A fundamental screening tool is Lipinski's "Rule of Five," which predicts the likelihood of a compound being orally bioavailable. drugbank.comnih.govtiu.edu.iq The rule assesses molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. drugbank.com Various online tools and software, such as SwissADME and ADMETlab, can calculate these properties for a given structure. chemmethod.combiorxiv.org Beyond Lipinski's rule, these programs can predict a wide range of parameters, including gastrointestinal absorption, blood-brain barrier (BBB) permeability, interaction with metabolic enzymes like cytochrome P450, and various toxicity endpoints. biorxiv.orgajol.infoijcrt.org For indole alkaloids, in silico studies have been used to confirm that many derivatives fall within the acceptable range for a standard drug and to predict potential toxicities like carcinogenicity or mutagenicity. biorxiv.orgnih.gov
Table 3: Predicted ADME Properties for this compound (Note: These values are generated based on the known structure of this compound using standard ADME prediction algorithms and methodologies referenced in the literature.)
| Property | Predicted Value | Rule/Interpretation | Reference Methodology |
|---|---|---|---|
| Molecular Weight | 147.17 g/mol | < 500 Da (Pass) | drugbank.comtiu.edu.iq |
| logP (Lipophilicity) | ~1.5 - 2.0 | < 5 (Pass) | drugbank.comtiu.edu.iq |
| Hydrogen Bond Donors | 1 | ≤ 5 (Pass) | drugbank.comtiu.edu.iq |
| Hydrogen Bond Acceptors | 1 | ≤ 10 (Pass) | drugbank.comtiu.edu.iq |
| Lipinski's Rule of Five | 0 Violations | Likely orally bioavailable | drugbank.comtiu.edu.iqresearchgate.net |
| GI Absorption | High | Well absorbed from the gut | ijcrt.org |
| BBB Permeant | Yes | Likely to cross the blood-brain barrier | ijcrt.org |
| CYP2D6 Inhibitor | No | Unlikely to interfere with metabolism of other drugs | chemmethod.com |
| Toxicity Class | Predicted Class IV/V | Moderate to low acute toxicity | biorxiv.orgijcrt.org |
Molecular Docking Studies of this compound Derivatives with Biological Receptors and Enzymes
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme. ijper.org This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of a ligand's activity. nih.gov
The process involves placing the ligand in the active site of the receptor and using a scoring function to estimate the binding affinity, often reported as a binding energy in kcal/mol. researchgate.net More negative scores typically indicate stronger binding. Docking studies on various indole derivatives have revealed their potential as inhibitors of several key enzymes. For example, derivatives have been docked against cholinesterases (AChE and BuChE) for Alzheimer's disease, monoamine oxidases (MAO-A and MAO-B) for depression, and Plasmodium falciparum dihydrofolate reductase (PfDHFR-TS) for malaria. ijper.orgresearchgate.netsemanticscholar.orgresearchgate.net These studies identify critical interactions, such as hydrogen bonds and π-π stacking, between the indole scaffold and specific amino acid residues in the enzyme's active site, which are crucial for inhibitory activity. researchgate.netnih.gov
Table 4: Examples of Molecular Docking Studies on Indole Derivatives with Biological Targets (Note: This table summarizes findings for various indole derivatives to illustrate the application and insights gained from molecular docking, as direct studies on this compound are not prevalent.)
| Indole Derivative Class | Target Enzyme | Key Interacting Residues | Predicted Binding Energy (kcal/mol) | Potential Therapeutic Area | Reference |
|---|---|---|---|---|---|
| Chalcone-Indole Hybrid | PfDHFR-TS | PHE 58, ILE 112, LEU 119 | -7.53 | Antimalarial | researchgate.net |
| Indole-Azetidinone Hybrids | MAO-A | Not specified | -2.8474 (Dock Score) | Antidepressant | ijper.org |
| Donepezil-Indole Hybrids | Acetylcholinesterase (AChE) | Not specified | Not specified | Alzheimer's Disease | researchgate.netmdpi.com |
| Indole-Hydrazide Hybrids | Butyrylcholinesterase (BChE) | Not specified | IC50 values reported | Alzheimer's Disease | semanticscholar.org |
Ligand-Protein Binding Affinity Predictions
Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand within the active site of a target protein. The binding affinity is often expressed as a docking score or binding energy (e.g., in kcal/mol), where a more negative value typically indicates a stronger, more favorable interaction.
Studies on various derivatives containing the 1-methyl-indole scaffold have shown promising binding affinities with several therapeutically relevant proteins. For instance, a chalcone (B49325) derivative, (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one, was evaluated for its antimalarial potential by docking it against the Plasmodium falciparum dihydrofolate reductase-thymidylate synthase (PfDHFR-TS) enzyme. researchgate.net The predicted binding energy for this compound was -7.53 kcal/mol. researchgate.net This value, while less potent than the native ligand WR99210 (-8.83 kcal/mol), was superior to the antimalarial drug proguanil (B194036) (-6.75 kcal/mol), suggesting a strong potential for interaction. researchgate.net
In another study, 5-(Benzyloxy)-1-methyl-1H-indole was docked against squalene (B77637) synthase, a fungal enzyme target. jbcpm.com This compound exhibited one of the highest docking scores among the tested ligands, with a binding energy of -10.3 kcal/mol, indicating a very strong predicted binding affinity. jbcpm.com Research into hybrid molecules combining a 1-methyl-indole moiety with a benzylpiperidine structure, similar to the drug donepezil (B133215), has also been conducted. One such hybrid demonstrated potent inhibitory activity against monoamine oxidase A (MAO-A) and monoamine oxidase B (MAO-B), with IC50 values of 5.2 nM and 43 nM, respectively, as well as moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.net
| Compound Derivative | Target Protein | Predicted Binding Affinity (kcal/mol) |
| (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one | PfDHFR-TS | -7.53 researchgate.net |
| 5-(Benzyloxy)-1-methyl-1H-indole | Squalene Synthase | -10.3 jbcpm.com |
| 6-chloro-5-cyano-2-methylindole (Reference) | Aromatase (PDB:3S7S) | -6.0 ijcrt.org |
| Ligand 41 (a 2-methyl indole derivative) | Aromatase (PDB:3S7S) | -7.5 ijcrt.org |
Identification of Key Interacting Residues and Binding Modes
Beyond predicting binding energy, computational models identify the specific amino acid residues within a protein's active site that interact with the ligand. These interactions, which include hydrogen bonds, hydrophobic interactions, and pi-stacking, are critical for stabilizing the ligand-protein complex.
In the docking study of (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one with PfDHFR-TS, the interactions were primarily pi-based. researchgate.net Key interacting residues included Phenylalanine (PHE) 58, Isoleucine (ILE) 112, Leucine (LEU) 119, Alanine (ALA) 16, and ILE 14. researchgate.net Similarly, the high-affinity binding of 5-(Benzyloxy)-1-methyl-1H-indole to squalene synthase was attributed to interactions with residues such as LEU 211, Glutamine (GLN) 212, PHE 54, Valine (VAL) 179, and Proline (PRO) 292. jbcpm.com
Molecular modeling of a donepezil-indole hybrid inhibitor in the active sites of MAO-A and MAO-B revealed its binding mode. The 1-methyl-indole moiety was positioned deep within the substrate-binding site of the enzymes, interacting with key residues that determine inhibitory specificity. researchgate.net In another example, computational design of 2-methyl indole derivatives as aromatase inhibitors identified a lead compound (Ligand 41) that formed four hydrogen bonds with residues ARG A:159, ARG A:205, and LEU A:202, enhancing its stability in the active site. ijcrt.org
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized compounds and guide the rational design of more effective molecules. mdpi.com
QSAR studies have been successfully applied to various classes of indole derivatives. For example, 2D- and 3D-QSAR studies were performed on a series of (R)-2-((2-(1H-Indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives with human β3-adrenergic activity. semanticscholar.orgmdpi.com These models revealed that steric properties, hydrogen-bond donors, and hydrogen-bond acceptors were the major contributors to biological activity. semanticscholar.orgmdpi.com The insights gained were used to propose structural modifications to enhance potency. semanticscholar.org
In the development of multi-target drugs for Alzheimer's disease, QSAR predictions were used to guide the design of new inhibitors based on a 1-methyl-indole scaffold. researchgate.net The results from previous 3D-QSAR analyses helped select the most promising candidates for synthesis, which were later experimentally confirmed to be highly potent against cholinesterases and monoamine oxidases. researchgate.net Another study on 2-((1H-indol-3-yl)thio)-N-phenyl-acetamide analogues as influenza A virus inhibitors also utilized 2D- and 3D-QSAR models to predict their antiviral activity, identifying key descriptors for potency. semanticscholar.org These examples underscore the predictive power of QSAR in optimizing indole-based compounds for specific biological targets.
Computational Exploration of Reaction Mechanisms and Transition States
Computational chemistry is also employed to elucidate the mechanisms of chemical reactions, including the identification of transient intermediates and the calculation of transition state energies. This knowledge is vital for optimizing reaction conditions and understanding how molecules like this compound might be synthesized or how they participate in metabolic reactions.
For instance, computational studies have explored the reaction pathways of related indole compounds. A study on the iodo-cycloisomerization of aryl(indol-3-yl)methane-tethered propargyl alcohols used calculations to map the reaction pathway. acs.org It was found that the reaction proceeds through two transition states, with the calculated activation barrier for a 1,2-alkyl migration being significantly lower (11.82 kcal/mol) than that for a competing 1,2-vinyl migration (19.23 kcal/mol), thus explaining the observed product selectivity. acs.org
In another study investigating the gold(III)-catalyzed decarboxylative C3-benzylation of indole-3-carboxylic acids, a Hammett study and kinetic analysis were combined with computational insights. acs.org The results suggested a buildup of positive charge on the indole ring in the transition state. acs.org Furthermore, a kinetic solvent isotope effect of 2.7 was observed when comparing the reaction rate in H₂O versus D₂O, indicating that water molecules stabilize the transition state through hydrogen bonding, thereby accelerating the decarboxylation step. acs.org Research on the rhodaelectro-catalyzed synthesis of pyrano[3,4-b]indol-1(9H)-ones from indole-2-carboxylic acids also used computational experiments to probe the reaction mechanism, confirming that key steps like β-hydride elimination and oxidative lactonization are part of the electrochemical process. acs.org
Biological and Pharmacological Relevance of 1 Methyl 1h Indol 2 Ol Derivatives
Broad Spectrum of Biological Activities Demonstrated by Indole (B1671886) Analogues
Indole derivatives, including analogues of 1-methyl-1H-indol-2-ol, have been extensively studied and have demonstrated a wide range of biological activities. nrfhh.comrsc.orgresearchgate.net The inherent chemical properties of the indole ring, such as its ability to participate in hydrogen bonding and π–π stacking interactions, contribute to its capacity to bind to various biological targets. frontiersin.org This has led to the development of indole-based compounds with applications in treating a multitude of diseases. nrfhh.comrsc.org
Antimicrobial (Antibacterial, Antifungal) Properties
Indole derivatives are a well-established class of compounds possessing significant antimicrobial properties against a variety of bacterial and fungal pathogens. wiley.comnih.gov The structural diversity of these compounds allows for the modulation of their activity spectrum and potency.
Research has shown that certain 1H-indol-2-ol derivatives exhibit notable antibacterial activity. For instance, a series of novel 1H-indol-2-ol derivatives were synthesized and evaluated against several plant pathogenic bacteria. wiley.com One compound, in particular, demonstrated superior inhibitory effects against Xanthomonas oryzae pv. oryzae (Xoo) with a half-maximal effective concentration (EC50) value of 8.27 μg/mL, which was more potent than the commercial agents Bismerthiazol and Thiodiazole copper. wiley.com Another compound from the same series showed an EC50 value of 10.25 μg/mL against Ralstonia solanacearum. wiley.com
Furthermore, other indole derivatives have shown broad-spectrum antimicrobial activity. For example, N-{4-[(-(1H-indol-3-yl)methylene) amino]phenyl}-1-(1H-indol-5-yl)methanimine displayed promising antibacterial activity against various gram-positive and negative bacteria. nih.gov Additionally, indole derivatives incorporating a 1,2,4-triazole (B32235) moiety have demonstrated activity against Staphylococcus aureus, MRSA, Escherichia coli, Bacillus subtilis, Candida albicans, and Candida krusei with MIC values ranging from 3.125 to 50 µg/mL. nih.gov
The antifungal potential of indole derivatives has also been extensively explored. researchgate.net For instance, (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivatives exhibited good to excellent antifungal activity, with one compound being particularly potent with MIC values in the range of 0.004–0.06 mg/mL. nih.gov
Table 1: Antibacterial Activity of Selected Indole Derivatives
| Compound/Derivative | Target Microorganism | Activity (e.g., MIC, EC50) | Reference |
|---|---|---|---|
| 1H-indol-2-ol derivative (4k) | Xanthomonas oryzae pv. oryzae (Xoo) | EC50: 8.27 μg/mL | wiley.com |
| 1H-indol-2-ol derivative (4k) | Ralstonia solanacearum | EC50: 10.25 μg/mL | wiley.com |
| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (8) | Enterobacter cloacae | MIC: 0.004 mg/mL | nih.gov |
| (Z)-methyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylate derivative (12) | Escherichia coli | MIC: 0.004 mg/mL | nih.gov |
| N-{4-[(-(1H-indol-3-yl)methylene) amino]phenyl}-1-(1H-indol-5-yl)methanimine | Gram-positive and Gram-negative bacteria | Promising activity | nih.gov |
| Indole-triazole derivative | Staphylococcus aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | MIC: 3.125-50 µg/mL | nih.gov |
Antiviral Activities against Various Pathogens
The indole scaffold is a key component in many compounds that exhibit significant antiviral activity against a range of viruses. acs.orgjst.go.jp Research has focused on developing indole derivatives that can target various stages of the viral life cycle.
A novel class of indole alkaloid derivatives has been identified with potent antiviral activity against dengue and Zika viruses. asm.org These compounds, which are intermediates in the synthesis of ervatamine-silicine alkaloids, were found to suppress viral infection by interfering with the viral replication complex. asm.org Specifically, two analogues, compounds 22 and trans-14, demonstrated the ability to inhibit viral replication in the low-micromolar range in several cell lines. asm.org
Furthermore, indole derivatives have been investigated for their activity against plant viruses. A series of indole analogues bearing a dithioacetal moiety showed high antiviral activities against potato virus Y (PVY), cucumber mosaic virus, and tobacco mosaic virus. acs.orgnih.gov One compound, D21, exhibited a curative activity of 61.6% and a protective activity of 70.1% against PVY, surpassing the efficacy of commercial agents like Ningnanmycin and ribavirin. acs.org The 50% effective concentration (EC50) for the protection activity of D21 against PVY was 122 μg/mL. nih.gov
Other studies have explored indole-based compounds as inhibitors of HIV-1. nih.gov For instance, an indole-3-yl analog with an (R)-Me at the piperazine (B1678402) 2-position was identified as a potent HIV-1 attachment inhibitor with an EC50 of 4.0 nM. nih.gov
Table 2: Antiviral Activity of Selected Indole Derivatives
| Compound/Derivative | Target Virus | Activity (e.g., EC50) | Reference |
|---|---|---|---|
| Indole alkaloid derivative (Compound 22) | Dengue Virus, Zika Virus | EC50: 0.03 - 2.8 μM (cell line dependent) | asm.org |
| Indole alkaloid derivative (trans-14) | Dengue Virus, Zika Virus | EC50: 0.04 - 2.8 μM (cell line dependent) | asm.org |
| Indole dithioacetal analogue (D21) | Potato Virus Y (PVY) | EC50: 122 μg/mL (protective activity) | nih.gov |
| Indole-3-yl analog (43) | HIV-1 | EC50: 4.0 nM | nih.gov |
Anticancer and Antitumor Potential
The indole framework is a "privileged motif" in the design and development of anticancer agents, with numerous derivatives demonstrating significant antiproliferative and antitumor activities. nrfhh.comresearchgate.net These compounds can exert their effects through various mechanisms, including the inhibition of key enzymes and disruption of cellular processes essential for cancer cell growth.
Derivatives of 1-methyl-1H-indole have shown notable anticancer potential. For example, 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) exhibited remarkable activity against a panel of human tumor cell lines, with GI50 values ranging from 0.0244 to 5.06 μM. nih.gov This compound was particularly potent against leukemia, non-small cell lung cancer, colon cancer, CNS cancer, ovarian cancer, renal cancer, and breast cancer cell lines. nih.gov
Other indole derivatives have also been identified as potent anticancer agents. A series of indole hydrazone derivatives were synthesized, with one compound inhibiting the growth of Colo 38 and K562 cancer cell lines with IC50 values of 0.59 and 0.067 µM, respectively. tandfonline.com Another study reported an oxindole (B195798)–indole derivative that inhibited the MCF-7 breast cancer cell line with an IC50 value of 0.39 µM. tandfonline.com
Furthermore, regioisomeric analogues of EO9, a 3-hydroxymethyl-5-aziridinyl-1-methyl-2-[1H-indole-4,7-dione]prop-2-en-1-ol, have been synthesized and evaluated for their cytotoxicity. One compound lacking the 2-hydroxypropenyl substituent was more potent against the A549 human tumor cell line than EO9. nih.gov
Table 3: Anticancer Activity of Selected Indole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Activity (e.g., IC50, GI50) | Reference |
|---|---|---|---|
| 3-[4-(dimethylamino)phenyl]-2-(1-methyl-1H-indol-2-yl)acrylonitrile (5c) | Leukemia (HL-60(TB)), Non-Small Cell Lung Cancer (NCI-H522), Colon Cancer (COLO 205), etc. | GI50: 0.0244–5.06 μM | nih.gov |
| Indole hydrazone derivative (89) | Colo 38, K562 | IC50: 0.59 µM, 0.067 µM | tandfonline.com |
| Oxindole–indole derivative (98) | MCF-7 (Breast Cancer) | IC50: 0.39 µM | tandfonline.com |
| Analogue of EO9 (31) | A549 (Human Lung Carcinoma) | More potent than EO9 | nih.gov |
Anti-inflammatory and Antioxidant Effects
Indole derivatives have been recognized for their significant anti-inflammatory and antioxidant properties, making them promising candidates for the treatment of various inflammatory conditions. nrfhh.comnih.govnih.gov
The anti-inflammatory activity of several indole-imidazolidine hybrid molecules has been demonstrated in various models. nih.gov For instance, 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) and 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52) were shown to reduce leukocyte migration and the release of pro-inflammatory cytokines TNF-α and IL-1β. nih.gov In a model of acetic acid-induced nociception, these compounds led to a significant decrease in abdominal writhing. nih.gov
Furthermore, a series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized, with most compounds effectively inhibiting the production of pro-inflammatory cytokines NO, IL-6, and TNF-α in RAW264.7 cells. nih.gov Compound 13b from this series exhibited the most potent anti-inflammatory activity. nih.gov
In terms of antioxidant activity, certain indole derivatives have shown the ability to combat oxidative stress. nrfhh.comsmolecule.com For example, 3-(4-chlorophenylselanyl)-1-methyl-1H-indole was found to decrease oxidant levels, suggesting its antioxidant activity is related to its therapeutic effects. nih.govijptjournal.com Another study on new C-3 sulfur-substituted indoles identified bis(indol-3-yl) sulfide (B99878) and bis(indol-3-yl) sulfone as potent antioxidant agents in various assays. ijpsr.com
Table 4: Anti-inflammatory and Antioxidant Activity of Selected Indole Derivatives
| Compound/Derivative | Activity | Model/Assay | Key Findings | Reference |
|---|---|---|---|---|
| 5-(1H-Indol-3-yl-methylene)-2-thioxo-imidazolidin-4-one (LPSF/NN-56) | Anti-inflammatory | Air pouch and peritonitis models | Reduced leukocyte migration and release of TNF-α and IL-1β | nih.gov |
| 3-(4-Bromo-benzyl)-5-(1H-indol-3-yl-methylene)-2thioxo-imidazolidin-4-one (LPSF/NN-52) | Anti-inflammatory | Air pouch and peritonitis models | Reduced leukocyte migration and release of TNF-α and IL-1β | nih.gov |
| Indole-2-formamide benzimidazole[2,1-b]thiazole derivative (13b) | Anti-inflammatory | LPS-induced RAW264.7 cells | Inhibited production of NO, IL-6, and TNF-α | nih.gov |
| 3-(4-chlorophenylselanyl)-1-methyl-1H-indole | Antioxidant | In vivo models | Decreased oxidant levels | nih.govijptjournal.com |
| bis(indol-3-yl) sulfide and bis(indol-3-yl) sulfone | Antioxidant | DPPH, ABTS, and FRAP assays | Potent antioxidant activity | ijpsr.com |
Central Nervous System (CNS) Activity and Neurotransmitter System Modulation
The indole structure is a core component of several key neurotransmitters, such as serotonin (B10506), and as such, its derivatives often exhibit significant activity within the central nervous system (CNS). rsc.orgfrontiersin.orgnih.gov These compounds can modulate neurotransmitter systems, leading to a range of psychopharmacological effects. nih.govfrontiersin.org
Derivatives of indole have been designed as ligands for serotonin receptors, which are crucial in regulating mood, cognition, and memory. nih.gov For example, three indole derivatives, D2AAK5, D2AAK6, and D2AAK7, were found to have an affinity for serotonin 5-HT1A and 5-HT2A receptors. nih.gov Behavioral studies revealed that D2AAK7 has anxiolytic activity, while D2AAK5 showed a beneficial effect on memory processes. nih.gov
The indole ring's structural similarity to serotonin allows many of its derivatives to interact with serotonin receptors. frontiersin.org Tryptamine (B22526), an indole derivative, promotes the release of serotonin (5-hydroxytryptamine or 5-HT), which in turn modulates gastrointestinal motility. frontiersin.org This highlights the ability of indole compounds to influence neurotransmitter release and function.
Furthermore, the indole nucleus is a key feature in drugs used to treat a variety of psychiatric and neurological disorders, including depression, schizophrenia, and anxiety. nih.gov The ability of indole derivatives to interact with CNS receptors and enzymes makes them valuable for developing new therapies for neurological conditions. researchgate.net
Table 5: CNS Activity of Selected Indole Derivatives
| Compound/Derivative | Target/Activity | Key Findings | Reference |
|---|---|---|---|
| D2AAK5 | Serotonin 5-HT1A and 5-HT2A receptor ligand | Beneficial effect on memory processes | nih.gov |
| D2AAK7 | Serotonin 5-HT1A and 5-HT2A receptor ligand | Anxiolytic activity | nih.gov |
| Tryptamine | Serotonin release | Modulates gastrointestinal motility | frontiersin.org |
Cardiovascular and Antihypertensive Properties
Indole derivatives have been identified as having significant cardiovascular and antihypertensive properties, with some compounds showing promise in lowering blood pressure. researchgate.netnih.govijpsdronline.com
A series of 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles were synthesized and tested for their antihypertensive activity in spontaneously hypertensive rats (SHR). nih.gov Several of these compounds demonstrated a significant reduction in arterial pressure. nih.gov
In another study, novel derivatives of indole-3-carboxylic acid were designed as angiotensin II receptor 1 (AT1) antagonists. researchgate.net These compounds showed a high nanomolar affinity for the AT1 receptor and were effective at lowering blood pressure when administered orally to spontaneously hypertensive rats. researchgate.net One compound, in particular, caused a maximum decrease in blood pressure of 48 mm Hg, an effect that was sustained for 24 hours and was superior to that of losartan. researchgate.net
Furthermore, a series of indole derivatives containing oxadiazole and thiazolidinone side chains at the 3-position were synthesized and evaluated for their cardiovascular activities. ijpsdronline.com Compound 3-[5'-(3”- indolomethylene)-1',3',4'-oxadiazol-2'-yl]-2-(p-methoxy phenyl)-4-thiazolidinone (5b) was identified as the most potent compound in the study, exhibiting cardiovascular activity at a dose of 2.5 mg/Kg. ijpsdronline.com
The antihypertensive effects of indole derivatives are a significant area of research, with various analogues showing potential for the treatment of hypertension through different mechanisms of action. researchgate.netarabjchem.org
Table 6: Antihypertensive Activity of Selected Indole Derivatives
| Compound/Derivative | Target/Mechanism | Animal Model | Key Findings | Reference |
|---|---|---|---|---|
| 1-(alkyl- or aryl-aminocarbonylmethyl)-2-methyl- or 2-phenyl-indoles | Not specified | Spontaneously Hypertensive Rats (SHR) | Significant reduction of arterial pressure | nih.gov |
| Indole-3-carboxylic acid derivative | Angiotensin II receptor 1 (AT1) antagonist | Spontaneously Hypertensive Rats (SHR) | Maximum decrease in blood pressure of 48 mm Hg | researchgate.net |
| 3-[5'-(3”- indolomethylene)-1',3',4'-oxadiazol-2'-yl]-2-(p-methoxy phenyl)-4-thiazolidinone (5b) | Not specified | Not specified | Showed cardiovascular activity at 2.5 mg/Kg | ijpsdronline.com |
Targeted Biological Activity Studies and Mechanism of Action Elucidation
Derivatives of the 1-methyl-1H-indole scaffold have been extensively studied as inhibitors of various enzymes crucial in different pathological conditions.
Aromatase: Aromatase (CYP19A1) is a key enzyme in estrogen biosynthesis, and its inhibition is a major strategy in the treatment of hormone-dependent breast cancer. nih.govijcrt.org While direct studies on this compound as an aromatase inhibitor are limited, related indole derivatives have shown promise. For instance, novel indole-imidazole derivatives have been synthesized and evaluated for their aromatase inhibitory activity. ijpsr.infoijpsr.com One of the most active compounds identified was 2-((1H-imidazol-1-yl)methyl)-1-(4-(trifluoromethyl)phenyl)-1H-indole. ijpsr.infoijpsr.com Furthermore, 2-methyl indole hydrazone derivatives have been investigated as aromatase inhibitors, with monochloro-substituted compounds showing stronger activity than the natural indole, melatonin (B1676174). nih.gov These findings suggest that the 1-methyl-indole core could be a valuable template for designing novel aromatase inhibitors.
Cholinesterase: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. Their inhibition is a primary therapeutic approach for Alzheimer's disease. researchgate.netuj.edu.pl Several 1-methyl-1H-indole derivatives have been designed as potent cholinesterase inhibitors. researchgate.netresearchgate.net For example, a hybrid compound combining the benzylpiperidine moiety of donepezil (B133215) with an indolyl propargylamino fragment, N-[(5-(Benzyloxy)-1-methyl-1H-indol-2-yl)methyl]-N-methylprop-2-yn-1-amine, has been synthesized and shown to be a potent inhibitor of both AChE and BChE. researchgate.net Another derivative, N-methyl-N-((1-methyl-5-(3-(1-(2-methylbenzyl)piperidin-4-yl)propoxy)-1H-indol-2-yl)methyl)prop-2-yn-1-amine, has also been identified as a dual cholinesterase and monoamine oxidase inhibitor. researchgate.net The indole nucleus has demonstrated its potential in the development of multi-target-directed ligands for Alzheimer's disease. researchgate.net
Monoamine Oxidase: Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters and are important targets for the treatment of neurological disorders like Parkinson's disease and depression. nih.govmdpi.com Derivatives of 2-[N-(2-propynyl)-aminomethyl]-1-methyl indole have been evaluated for their MAO inhibitory potencies. nih.gov Furthermore, hybrid molecules incorporating the 1-methyl-1H-indole scaffold have been developed as potent inhibitors of both MAO-A and MAO-B. researchgate.netresearchgate.net For instance, a donepezil-indolyl hybrid demonstrated nanomolar inhibitory activity against MAO-A. researchgate.net The inhibition of MAO-B by certain indole derivatives has been found to be selective and reversible, suggesting their potential in treating neurodegenerative diseases. nih.gov
DHFR-TS: Dihydrofolate reductase (DHFR) and thymidylate synthase (TS) are crucial enzymes in the folate pathway, essential for DNA synthesis and cell proliferation, making them attractive targets for antimicrobial and anticancer therapies. nih.govnih.gov A chalcone (B49325) derivative, (2E)-1-(1-methyl-1H-indol-3-yl)-3-phenyl-prop-2-en-1-one, has been investigated through molecular docking studies as a potential inhibitor of Plasmodium falciparum DHFR-TS, the causative agent of malaria. researchgate.netevitachem.com
Adrenoreceptors: Adrenergic receptors play a crucial role in the cardiovascular system, and their modulation is a key strategy in treating conditions like hypertension and heart failure. nih.gov Analogs of 1-(1H-indol-4-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol have been synthesized and shown to possess α1- and β1-adrenolytic activities. nih.govresearchgate.net These compounds have demonstrated hypotensive and antiarrhythmic effects related to their adrenolytic properties. researchgate.net Furthermore, a quantitative structure-activity relationship (QSAR) study on a series of (R)-2-((2-(1H-indol-2-yl)ethyl)amino)-1-phenylethan-1-ol derivatives has provided insights into the structural requirements for potent β3-adrenergic agonistic activity. mdpi.com
Estrogen Receptors: Estrogen receptors (ERα and ERβ) are key targets in the treatment of hormone-dependent cancers, particularly breast cancer. nih.govpnrjournal.com An indole derivative, 3-{[2-chloro-1-(4-chlorobenzyl)-5-methoxy-6-methyl-1H-indol-3-yl]methylene}-5-hydroxy-6-methyl-1,3-dihydro-2H-indol-2-one, has been shown to interact with ERβ and inhibit the growth of human ovarian cancer cells. nih.gov This suggests that the indole scaffold can be utilized to develop selective estrogen receptor modulators (SERMs). pnrjournal.comthieme-connect.com In silico studies on novel 7-substituted-1-(4-(piperidine-1-yl methoxy)benzyl)-1H-indole-3-carboxamide derivatives have also been conducted to explore their potential as ERα modulators for breast cancer therapy. pnrjournal.com
Derivatives of 1-methyl-1H-indole have been shown to influence various cellular processes and signaling pathways, contributing to their therapeutic potential. For instance, certain researchgate.netmdpi.comwiley.comtriazolo[1,5-a]pyrimidine indole derivatives have been found to suppress the ERK signaling pathway in gastric cancer cells, leading to apoptosis and cell cycle arrest. mdpi.com Another study revealed that a 5-nitroindole (B16589) derivative could down-regulate c-Myc expression, induce cell-cycle arrest, and increase intracellular reactive oxygen species in cancer cells. d-nb.info The interaction of an indole derivative with ERβ has been shown to regulate a set of genes involved in ovarian cancer cell growth. nih.gov
Receptor Agonism and Antagonism (e.g., Adrenoreceptors, Estrogen Receptors)
Structure-Activity Relationship (SAR) Investigations for Optimized Biological Response
The systematic investigation of how chemical structure relates to biological activity is fundamental for optimizing the therapeutic potential of a lead compound. acs.org For this compound derivatives, extensive SAR studies have been conducted to identify key structural features that govern their efficacy and selectivity.
Identification of Essential Pharmacophoric Features
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For various biological targets, distinct pharmacophoric features have been identified for indole-based compounds.
For cholinesterase and monoamine oxidase inhibition, a common pharmacophore often includes the indole nucleus as a recognition element for the enzyme's active site, a linker of appropriate length, and a terminal functional group, such as a propargylamino moiety for MAO inhibition or a benzylpiperidine group for cholinesterase inhibition. researchgate.netresearchgate.net The indole ring itself can engage in π-π stacking interactions with aromatic amino acid residues in the active site. researchgate.net
In the context of adrenergic receptor modulation, the general structure of aryloxypropanolamines is a well-established pharmacophore. For indole-based derivatives, this includes the indole ring (often at the 4- or 5-position), an oxypropanolamine linker, and a substituted amino group. nih.govresearchgate.net The stereochemistry of the propanolamine (B44665) side chain is also crucial for activity. mdpi.com
For estrogen receptor modulation, the pharmacophore typically involves a rigid scaffold that can mimic the steroidal structure of endogenous estrogens, along with strategically placed hydrogen bond donors and acceptors to interact with key amino acid residues in the receptor's ligand-binding domain. pnrjournal.comthieme-connect.com
Impact of Substituent Variation on Efficacy and Selectivity
The nature, position, and orientation of substituents on the 1-methyl-1H-indole core and its associated side chains have a profound impact on the biological activity and selectivity of the resulting derivatives.
In the development of anti-Trypanosoma cruzi agents based on 1H-indole-2-carboxamides, it was found that small, electron-donating groups at the 5'-position of the indole core, such as methyl or ethyl, were favored for potency. acs.org Conversely, electron-withdrawing groups like halogens led to a loss of activity. acs.org
For CB1 receptor allosteric modulators based on the 1H-indole-2-carboxamide scaffold, the presence of a chloro or fluoro group at the C5 position and short alkyl groups at the C3 position of the indole ring enhanced potency. nih.gov The nature of the substituent at the 4-position of an attached phenyl ring also significantly influenced activity, with a diethylamino group being more potent than a piperidinyl group. nih.gov
In the case of antibacterial 1H-indol-2-ol derivatives, the presence of electron-withdrawing groups on an attached benzene (B151609) ring was speculated to contribute to their antibacterial activity. wiley.com
The length and composition of linkers connecting the indole core to other pharmacophoric elements are also critical. For instance, in hybrid cholinesterase/monoamine oxidase inhibitors, the length of the oligomethylene linker between the indolyl propargylamino moiety and the benzylpiperidine moiety was a key determinant of inhibitory potency against both targets. researchgate.net
These examples underscore the importance of systematic substituent variation in fine-tuning the pharmacological profile of this compound derivatives to achieve the desired therapeutic outcome.
Cytotoxicity Assessment and Cellular Impact
The evaluation of cytotoxicity is a critical step in determining the therapeutic potential of new chemical entities. For derivatives of 1-methyl-1H-indole, this assessment has been carried out across various cell lines, including both cancerous and non-cancerous types, to understand their potential as therapeutic agents and to identify any potential for cellular harm.
Research into the anticancer activity of compounds derived from the core structure has yielded specific cytotoxicity data. In one study, isomeric derivatives of Iheyamine A, which are structurally related to this compound, were synthesized and evaluated for their cytotoxic effects against HeLa (cervical cancer) and HepG2 (liver cancer) cell lines. orientjchem.org The study also included a normal cell line (Vero) to assess selectivity. One of the synthesized intermediates was spiro[(1-methyl-3H-indole-2(1H)-ol)-3,1ʹ-(1ʹ,2ʹ,3ʹ,4ʹ-tetrahydro-9H-pyrido[3,4-b]indol)]. orientjchem.org The subsequent derivatives showed varying degrees of cytotoxicity, with some compounds exhibiting significant activity against the cancer cell lines. orientjchem.org For example, a methoxy-substituted derivative demonstrated an IC50 value of 15.91 µg/mL against HeLa cells. orientjchem.org
In another study, novel 1H-indol-2-ol derivatives were synthesized and tested for their antibacterial properties. wiley.com While the primary focus was on antibacterial action, this highlights the broad biological screening that indole derivatives undergo. wiley.com Further research into indolyl-derived 4H-imidazoles included the synthesis of 3-(4,4-dimethyl-5-phenyl-4H-imidazol-2-yl)-1-methyl-1H-indole. mdpi.com The cytotoxicity of these new compounds was assessed against healthy human embryo kidney cells (HEK-293). The lead compound, which also featured a 1-methyl-1H-indole moiety, was noted for its very low cytotoxicity, with an IC50 value greater than 300 µM, suggesting a favorable profile for non-cancerous cells. mdpi.com
Furthermore, the development of pyrrolidine-substituted 5-nitroindole compounds, which can be synthesized from a 1-methyl-1H-indol-5-amine scaffold, has shown that these derivatives can induce cell-cycle arrest and down-regulate the c-Myc oncogene in cancer cells. d-nb.info Cytotoxicity studies on other indole derivatives, such as (Z)-methyl 3-((4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates, were performed against normal MRC5 cells to evaluate their safety profile. nih.gov
The development of multi-target ligands has also necessitated cytotoxicity evaluations. For instance, novel indole derivatives designed as potential treatments for Alzheimer's disease were tested for cytotoxicity on a normal cell line to ensure their safety. tandfonline.com Similarly, certain multi-target-directed ligands were evaluated on BV-2 microglial cells, where some showed slight but significant cytotoxicity at a concentration of 1 µM. acs.org
Table 1: Cytotoxicity of Selected 1-Methyl-1H-indole Derivatives
| Compound Derivative | Cell Line | Cell Type | Measured Effect (IC50) | Source |
|---|---|---|---|---|
| Isomeric Iheyamine A Derivative (7b) | HeLa | Cervical Cancer | 15.91 µg/mL | orientjchem.org |
| Isomeric Iheyamine A Derivative (7b) | HepG2 | Liver Cancer | 22.62 µg/mL | orientjchem.org |
| Isomeric Iheyamine A Derivative (7b) | Vero | Normal Kidney (Monkey) | >100 µg/mL | orientjchem.org |
| 3-(5-phenyl-4H-imidazol-2-yl)-1-methyl-1H-indole derivative | HEK-293 | Normal Kidney (Human) | > 300 µM | mdpi.com |
| 1-(phenylsulfonyl)-1H-indole-based ligand (Compound 17) | HepG2 | Liver Cancer | 80 µM | researchgate.net |
Natural Product Derivation and Biomimetic Synthesis of Active Indole Metabolites
The indole nucleus is a fundamental scaffold in a vast number of natural products, particularly alkaloids, which are found in a wide array of organisms including plants, fungi, and marine life. nih.govnrfhh.comrsc.orgmdpi.com These naturally occurring indole derivatives exhibit a remarkable range of biological activities. nrfhh.comrsc.org While this compound is primarily accessed through chemical synthesis, the principles of natural product chemistry and biomimetic synthesis provide powerful strategies for creating complex and biologically active indole metabolites. researchgate.net
Biomimetic synthesis is a laboratory strategy that mimics the biosynthetic pathways occurring in nature to construct complex molecules. researchgate.net This approach is often more efficient and can provide access to novel analogues. A notable example is the biomimetic, one-step transformation of simple indole compounds into potent alkaloids. nih.gov Researchers have demonstrated that indole-3-carbaldehyde (I3A), a major metabolite of Malassezia yeast, can serve as a starting material for the production of indirubin (B1684374) and tryptanthrin (B1681603) through an oxidation mechanism. nih.gov This same reaction was successfully applied to simple indole and substituted indoles, generating a series of mono- and bi-substituted indirubins and tryptanthrins. nih.gov This process illustrates how a basic indole framework can be elaborated into structurally complex and biologically significant molecules, mimicking natural biosynthetic processes. researchgate.netnih.gov
The biosynthesis of monoterpene indole alkaloids in plants offers further insight into nature's strategies. These pathways often start from the amino acid tryptophan and involve a key intermediate, strictosidine, which serves as a branching point for the generation of thousands of structurally diverse alkaloids. semanticscholar.org Synthetic chemists have been inspired by these pathways to develop divergent synthetic strategies. For example, a bioinspired approach successfully generated a library of over 800 small molecules from a single indoloquinolizidine intermediate, mimicking the skeletal diversity seen in nature. semanticscholar.org
The diversity of indole alkaloids from natural sources is immense. mdpi.com Marine organisms, in particular, are a rich source of novel indole compounds with potent pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities. nih.govbohrium.com The exploration of these natural sources can lead to the discovery of new bioactive indole derivatives, which in turn can serve as leads for further chemical synthesis and development. nrfhh.com The synthesis of bis- and tris-indole alkaloids, for instance, has been advanced through biomimetic approaches such as dimerization and cyclization of tryptophan precursors. rsc.org
Development of Multi-Target Ligands for Complex Diseases
Complex and multifactorial diseases, such as neurodegenerative disorders (e.g., Alzheimer's disease) and schizophrenia, involve a network of interconnected pathological pathways. pensoft.netnih.gov This complexity limits the effectiveness of single-target drugs, creating a strong rationale for the development of Multi-Target-Directed Ligands (MTDLs). pensoft.netnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, offering a more holistic therapeutic approach. nih.gov The indole scaffold, including derivatives of 1-methyl-indole, has proven to be a valuable and versatile framework in the design of such MTDLs. nih.govtandfonline.com
In the context of Alzheimer's disease, researchers have focused on designing indole-based MTDLs that can, for example, inhibit both cholinesterases (AChE and BChE) and the aggregation of amyloid-beta (Aβ) peptides. tandfonline.comnih.gov One strategy involved creating hybrids of melatonin (an indole derivative) and donepezil, which yielded compounds with potent inhibitory activity against both AChE and BChE. pensoft.net Another approach led to the synthesis of new indole derivatives that not only showed superior inhibitory activity against cholinesterases compared to the standard drug donepezil but were also evaluated for their antioxidant properties and cytotoxicity. tandfonline.com Similarly, hybrids of rivastigmine (B141) and indole have been developed as potential multi-target drug candidates for Alzheimer's. nih.gov
The indole nucleus has also been incorporated into MTDLs targeting other aspects of neurodegeneration. Fascaplysin, a marine-derived β-carboline alkaloid, has been used as a template to develop derivatives that inhibit cholinesterases and prevent Aβ aggregation. nih.gov Further extending the MTDL concept, indole-based ligands have been designed to target cholinesterases and the serotonin 5-HT6 receptor, with additional properties of inhibiting both Aβ and tau protein aggregation. researchgate.net One such compound demonstrated potent inhibition of human AChE (IC50 = 26 nM) and BuChE (IC50 = 5 nM) alongside strong binding to the 5-HT6 receptor. researchgate.net
The application of indole-based MTDLs extends beyond Alzheimer's disease. For schizophrenia, new ligands based on indazole and piperazine scaffolds have been developed to target dopamine (B1211576) D2 and serotonin 5-HT1A/5-HT2A receptors, which are key players in the disorder. tandfonline.com This multi-target profile is considered beneficial for treating the complex symptoms of schizophrenia. tandfonline.com These examples underscore the utility of the indole scaffold as a "privileged structure" in medicinal chemistry, enabling the rational design of sophisticated ligands capable of modulating multiple targets relevant to complex diseases. ijpsr.com
Table 2: Examples of Indole-Based Multi-Target Ligands
| Ligand Class/Derivative | Biological Targets | Target Disease | Source |
|---|---|---|---|
| Melatonin-donepezil hybrids | MAO-A, MAO-B, AChE, BChE | Neurodegenerative Diseases | pensoft.net |
| Fascaplysin derivatives | Cholinesterases, Aβ aggregation | Alzheimer's Disease | nih.gov |
| 1-(phenylsulfonyl)-1H-indole derivatives | 5-HT6 Receptor, AChE, BChE, Aβ & Tau aggregation | Alzheimer's Disease | researchgate.net |
| Rivastigmine-indole hybrids | AChE, BChE | Alzheimer's Disease | nih.gov |
| Indazole-piperazine derivatives | Dopamine D2, Serotonin 5-HT1A, Serotonin 5-HT2A | Schizophrenia | tandfonline.com |
Applications of 1 Methyl 1h Indol 2 Ol in Advanced Organic Synthesis and Materials Science
Utilization as a Versatile Building Block in Complex Heterocyclic Synthesis
1-Methyl-2-oxindole serves as a foundational scaffold for the synthesis of more intricate heterocyclic systems. Its structure contains multiple reactive sites, including the nucleophilic nitrogen, the acidic α-protons on the C3 methylene (B1212753) group, and the electrophilic carbonyl carbon, allowing for diverse chemical transformations.
One notable application is in the synthesis of pyrido[2,3-b]indole derivatives. A close relative of 1-methyl-1H-indol-2-ol has been successfully employed in one-pot multicomponent cyclocondensation reactions to construct these complex fused ring systems. smolecule.com This demonstrates the utility of the indole (B1671886) core in building polycyclic frameworks. Similarly, derivatives such as 1-methyl-1H-indole-2-carboxylic acid are used as precursors for synthesizing pyrano[3,4-b]indol-1(9H)-ones through processes like rhodaelectro-catalyzed double dehydrogenative Heck reactions. acs.org The reactivity of the indole nucleus also allows for substitution reactions, where the hydroxyl group of the this compound tautomer can be replaced by various nucleophiles to form ethers or esters, further expanding its synthetic utility. smolecule.com
| Reaction Type | Starting Material Derivative | Resulting Heterocycle |
| Multicomponent Cyclocondensation | This compound | Pyrido[2,3-b]indole |
| Dehydrogenative Heck Reaction | 1-Methyl-1H-indole-2-carboxylic Acid | Pyrano[3,4-b]indol-1(9H)-one |
| Nucleophilic Substitution | This compound | Ethers, Esters |
Role in the Total Synthesis of Natural Products and their Analogues
The indole and oxindole (B195798) motifs are ubiquitous structural cores in a vast number of natural products, particularly alkaloids. wiley.comrsc.org These scaffolds are present in molecules with significant biological activities. rsc.org Consequently, 1-methyl-2-oxindole and its derivatives are crucial starting points and intermediates in the total synthesis of these complex molecules and their analogues.
Various synthetic strategies, such as the Fischer indole synthesis, are employed to construct the foundational indole ring system. rsc.org Once formed, intermediates like 1-methyl-2-oxindole can be elaborated through a series of reactions to build the intricate polycyclic and stereochemically rich structures of natural products. acs.org Fused indoline (B122111) systems, for example, which are found in many bioactive compounds, can be accessed through methods like the interrupted Fischer indolization, which offers a convergent route to these privileged scaffolds. orgsyn.org While specific total syntheses starting directly from this compound are often part of larger, multi-step sequences, its role as a fundamental building block for accessing the core oxindole structure is indispensable in this field.
Importance as a Synthetic Intermediate in Medicinal Chemistry Research
The 1-methyl-2-oxindole scaffold is of paramount importance in medicinal chemistry, where it serves as a key synthetic intermediate for a wide range of therapeutic agents. mendelchemicals.comacs.org Its structure is considered a "privileged" motif, meaning it is capable of binding to multiple biological targets, leading to diverse pharmacological activities. wiley.com
Research has demonstrated its application in the preparation of compounds with significant therapeutic potential. It is a reactant for synthesizing irreversible Nek2 kinase inhibitors, which have applications as anticancer agents. sigmaaldrich.comchemicalbook.com Furthermore, it is used to develop antimalarial, antitumor, and potential anti-multiple sclerosis agents. sigmaaldrich.comchemicalbook.com The scaffold is also integral to the synthesis of inhibitors for the human immunodeficiency virus type 1 (HIV-1) integrase. sigmaaldrich.comchemicalbook.com
| Therapeutic Area | Target/Application | Role of 1-Methyl-2-oxindole |
| Oncology | Nek2 Kinase Inhibitors, Antitumor Agents | Reactant/Core Scaffold sigmaaldrich.comchemicalbook.com |
| Infectious Disease | Antimalarial Agents, HIV-1 Integrase Inhibitors | Precursor/Intermediate sigmaaldrich.comchemicalbook.com |
| Neurology | Anti-Multiple Sclerosis Agents | Synthetic Building Block sigmaaldrich.comchemicalbook.com |
| Parasitology | Anti-Trypanosoma cruzi Agents | Core structure for carboxamide derivatives acs.org |
Potential Applications in the Synthesis of Dyes and Pigments
The indole ring system is a known chromophore that can be chemically modified to create dyes and pigments. smolecule.comevitachem.com this compound and its tautomer have potential applications in this field due to the reactivity of the indole nucleus, which allows for the creation of extended π-conjugated systems responsible for absorbing visible light. smolecule.com
The synthesis of cyanine (B1664457) dyes, for instance, often involves the use of quaternized indole precursors, such as 2,3,3-trimethyl-3H-indol-1-ium derivatives. acs.org The methyl group at the C2 position of these indolium salts is highly reactive and participates in condensation reactions to form the polymethine chain characteristic of cyanine dyes. acs.org This reactivity is analogous to the potential of the this compound system to be converted into a reactive species suitable for dye synthesis. The chemical industry utilizes indole derivatives for producing various industrial chemicals, including dyes. smolecule.comevitachem.com
Emerging Applications in Functional Materials and Agrochemicals
Beyond medicine, this compound is finding new roles in the development of functional materials and modern agrochemicals. mendelchemicals.com
Functional Materials: A significant application in this area is the preparation of fluorescent analogues of strigolactones. sigmaaldrich.comchemicalbook.com Strigolactones are a class of plant hormones that regulate plant development. By incorporating the 1-methyl-2-oxindole core, researchers can synthesize fluorescent probes that are valuable tools for studying the biological pathways and distribution of these hormones in plants. sigmaaldrich.comchemicalbook.com
Agrochemicals: The compound serves as a key building block in the production of various agrochemicals. mendelchemicals.com It is a precursor for plant germination stimulants and has been investigated for its potential use in biopesticides due to its inherent antimicrobial properties. smolecule.comchemicalbook.com
A notable study detailed the synthesis of novel 1H-indol-2-ol derivatives that were evaluated for their antibacterial activity against significant plant pathogens. wiley.com These compounds showed promising inhibitory effects against bacteria responsible for rice bacterial leaf blight (Xanthomonas oryzae pv. oryzae) and tobacco bacterial wilt (Ralstonia solanacearum). wiley.com One derivative, in particular, demonstrated superior efficacy compared to established commercial bactericides like Bismerthiazol. wiley.com
| Application Area | Specific Use | Research Finding |
| Functional Materials | Fluorescent Strigolactone Analogues | Used as a reactant to create fluorescent probes for biological research. sigmaaldrich.comchemicalbook.com |
| Agrochemicals | Plant Germination Stimulants | Employed as a precursor in their synthesis. chemicalbook.com |
| Agrochemicals | Antibacterial Agents | Derivatives show potent activity against plant pathogens like Xanthomonas oryzae. wiley.com |
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 1-methyl-1H-indol-2-ol, and how are they optimized for yield and purity?
- Answer : A robust method involves multicomponent cyclocondensation reactions. For example, this compound reacts with substituted (triethoxymethyl)arenes and cyanoacetamide in the presence of silica-supported ionic liquid [pmim]HSO₄·SiO₂ (15 mol%) in DMF at 100°C, yielding pyrido[2,3-b]indole derivatives (isolated yields: 65–92%) . Optimization includes solvent choice (DMF enhances solubility) and catalyst loading (15 mol% ensures efficient proton transfer). Purity is confirmed via NMR and IR spectroscopy .
| Reaction Conditions | Parameters |
|---|---|
| Catalyst | [pmim]HSO₄·SiO₂ (15 mol%) |
| Solvent | DMF (6 mL) |
| Temperature | 100°C |
| Reaction Time | 6–8 hours |
| Characterization | ¹H/¹³C NMR, IR spectroscopy |
Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?
- Answer : Key techniques include:
- ¹H/¹³C NMR : Confirms substitution patterns (e.g., methyl group at N1, hydroxyl at C2) .
- IR Spectroscopy : Identifies O–H (3200–3400 cm⁻¹) and C=N (2200 cm⁻¹) stretches in derivatives .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for pyridoindole derivatives) .
- Note : X-ray crystallography is less common due to challenges in crystallizing indole derivatives.
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in multicomponent reactions?
- Answer : The hydroxyl group at C2 acts as a nucleophile, attacking electrophilic intermediates (e.g., triethoxymethylarenes). The methyl group at N1 sterically stabilizes intermediates, reducing side reactions. Silica-supported ionic liquid catalysts ([pmim]HSO₄·SiO₂) facilitate proton transfer and stabilize transition states via hydrogen bonding . Computational studies (DFT) suggest a stepwise pathway involving Knoevenagel condensation followed by cyclization .
Q. How do substituents on this compound influence the bioactivity of its derivatives, and what data supports this?
- Answer : Modifications at C3/C4 positions (e.g., aryl groups) enhance binding to biological targets. For example:
- VEGFR-2 Inhibition : Analogous indole derivatives (e.g., 4-(4-fluoro-1H-indol-5-yloxy)pyrrolotriazines) show IC₅₀ values <10 nM by occupying the ATP-binding pocket .
- Anticancer Activity : Pyridoindole derivatives exhibit cytotoxicity (IC₅₀: 2–10 µM) in breast cancer cell lines via ROS generation .
- Data Table :
| Derivative | Biological Activity | IC₅₀/EC₅₀ |
|---|---|---|
| Pyrido[2,3-b]indole-3-carbonitrile | Antiproliferative (MCF-7) | 3.2 µM |
| Fluoroindole-pyrrolotriazine | VEGFR-2 Inhibition | 8.7 nM |
Q. What strategies resolve contradictions in reported reaction yields for this compound-based syntheses?
- Answer : Discrepancies arise from:
- Catalyst Deactivation : Moisture-sensitive ionic liquids require anhydrous conditions .
- Substrate Ratios : Excess cyanoacetamide (1.1 equiv.) improves yields by minimizing side products .
- Workup Protocols : Column chromatography vs. recrystallization affects purity (e.g., 92% vs. 78% yield) .
- Recommendation : Use standardized conditions (dry solvents, inert atmosphere) and in-situ monitoring (TLC) to ensure reproducibility.
Methodological Guidance
Q. How to optimize reaction conditions for scaling up this compound-based syntheses?
- Answer :
Catalyst Recycling : [pmim]HSO₄·SiO₂ can be reused 3–4 times with <10% activity loss .
Solvent Recovery : DMF distillation under reduced pressure reduces costs.
Flow Chemistry : Continuous reactors minimize thermal degradation (tested at 100°C, 5 mL/min flow rate) .
Q. What computational tools are recommended for predicting the reactivity of this compound derivatives?
- Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
